molecular formula C19H16N2O2 B11509987 4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11509987
M. Wt: 304.3 g/mol
InChI Key: MRWBRCPVLMGQSD-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that features a unique fusion of benzodioxole and benzodiazepine structures. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the benzodiazepine ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its fused benzodiazepine and benzodioxole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C19H16N2O2/c1-2-5-15-14(4-1)11-20-19(16-6-3-9-21(15)16)13-7-8-17-18(10-13)23-12-22-17/h1-10,19-20H,11-12H2

InChI Key

MRWBRCPVLMGQSD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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